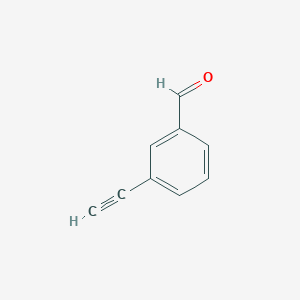

3-Ethynylbenzaldehyde

Description

Significance of Ethynyl (B1212043) and Aldehyde Functionalities in Chemical Synthesis and Materials Science

The ethynyl and aldehyde groups are two of the most important functional groups in organic chemistry, each imparting distinct reactivity and properties to a molecule.

The ethynyl group (C≡CH) is a highly versatile functional group due to the high energy of the carbon-carbon triple bond, which makes reactions involving this group thermodynamically favorable and often irreversible. nih.gov The two orthogonal π-bonds within the alkyne can be manipulated separately, allowing for complex molecular architectures to be constructed in a controlled manner. nih.gov Alkynes are key precursors in the synthesis of various organic compounds and are widely used in materials science, biology, and chemistry. nih.gov

The aldehyde group (-CHO) is a carbonyl group bonded to a hydrogen atom and an R group. chemistrytalk.org This functional group is highly reactive and participates in a plethora of chemical reactions, including nucleophilic additions, condensations, and oxidations. chemistrytalk.org Aldehydes are more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. chemistrytalk.org They are fundamental in the synthesis of many natural and synthetic compounds, including hormones. chemistrytalk.org In biological systems, aldehydes are involved in various physiological processes and can act as signaling molecules. creative-proteomics.com

Overview of Research Trajectories for Arylacetylenes and Benzaldehyde (B42025) Derivatives

Research into arylacetylenes , a class of compounds that includes 3-ethynylbenzaldehyde, is driven by their utility in constructing complex aromatic systems. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, tetrakis(phenylethynyl)benzene, an arylacetylene resin, is noted for its high char yield, making it suitable for high-performance thermoset polymers.

Benzaldehyde derivatives represent a significant and growing sector within the chemical industry. markwideresearch.com The global market for these compounds is expanding due to increasing demand from key industries such as pharmaceuticals, flavors and fragrances, and agrochemicals. markwideresearch.com Benzaldehyde derivatives are used in the synthesis of active pharmaceutical ingredients (APIs), intermediates, and a wide array of other fine chemicals. markwideresearch.com The versatility of the benzaldehyde molecule allows for modifications that result in derivatives with a wide range of chemical and physical properties, tailored for specific applications. markwideresearch.com For example, halogenated benzaldehydes are valuable intermediates in the synthesis of drugs, pesticides, and dyes due to the increased reactivity conferred by the halogen substituents. mdpi.com

The convergence of these two research streams in a molecule like this compound provides a powerful tool for chemists to design and synthesize novel compounds with tailored properties for a diverse range of applications.

Structure

3D Structure

Propriétés

IUPAC Name |

3-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-4-3-5-9(6-8)7-10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIUWNVGCVCNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377991 | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77123-56-9 | |

| Record name | 3-Ethynylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77123-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYNYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT20G3FW1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethynylbenzaldehyde and Its Precursors

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 3-ethynylbenzaldehyde often relies on palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. wikipedia.org These reactions offer a versatile and efficient means to introduce the ethynyl (B1212043) group onto the benzaldehyde (B42025) scaffold.

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira coupling reaction is a cornerstone in the synthesis of arylalkynes like this compound. wikipedia.orglibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder, aqueous conditions. wikipedia.orgorganic-chemistry.org

A direct approach to this compound involves the Sonogashira coupling of a 3-halobenzaldehyde, such as 3-bromobenzaldehyde (B42254) or 3-iodobenzaldehyde (B1295965), with a protected or terminal alkyne. google.comgoogle.com The reactivity of the aryl halide is a significant factor, with iodides generally being more reactive than bromides. wikipedia.org The reaction can be carried out with various terminal alkynes. For instance, coupling with a protected alkyne like 2-methyl-3-butyn-2-ol, followed by deprotection, is a common strategy to introduce the ethynyl group. google.comgoogle.com

Table 1: Sonogashira Coupling of 3-Halobenzaldehydes with Terminal Alkynes This table is interactive. Users can sort and filter the data.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzaldehyde | 2-Methyl-3-butyn-2-ol | Pd Catalyst | Primary mono- or diamine | Not Specified | Protected this compound | google.com |

| 3-Iodobenzaldehyde | Phenylacetylene | Pd(Ph3)4Cl2, CuI | Amine | Not Specified | 3-(2-Phenylethynyl)benzaldehyde | libretexts.org |

A widely employed and effective method for preparing this compound involves a two-step process starting with the Sonogashira coupling of 3-iodobenzaldehyde with trimethylsilylacetylene (B32187) (TMSA). This reaction yields 3-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing undesired side reactions. google.com

Following the coupling reaction, the silyl (B83357) group is removed in a desilylation step to afford the final product, this compound. This deprotection is typically achieved under mild conditions, for example, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol. researchgate.netgelest.com This method is advantageous due to the commercial availability of the starting materials and the high yields often obtained in both the coupling and deprotection steps. google.com

Considerations for Catalyst Systems in Sonogashira Coupling

The choice of the catalyst system is critical for the success of the Sonogashira coupling reaction. libretexts.org Typically, a combination of a palladium(0) catalyst and a copper(I) salt is used. wikipedia.org

Palladium Catalysts: Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org While effective, they may require relatively high catalyst loadings. libretexts.org The development of more active catalyst systems, including those with bulky, electron-rich phosphine (B1218219) ligands like XPhos, has allowed for the use of less reactive aryl chlorides and lower catalyst loadings. rsc.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as efficient catalysts, capable of facilitating both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org Heterogeneous catalysts, such as palladium on charcoal (Pd/C), have also been explored for their potential recyclability, although the active species may leach into the solution during the reaction. researchgate.net

Copper Co-catalysts: The copper(I) salt, typically CuI, acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com However, the presence of copper can sometimes lead to the formation of diynes through Glaser-Hay homo-coupling. rsc.org In some cases, particularly with reactive aryl halides, copper-free Sonogashira reactions can be successfully employed. libretexts.orgrsc.org

Bases and Solvents: An amine base, such as triethylamine (B128534) or piperidine (B6355638), is essential to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. libretexts.orgyoutube.com The choice of solvent can also influence the reaction outcome. nih.govresearchgate.net

Table 2: Common Catalyst Systems for Sonogashira Coupling This table is interactive. Users can sort and filter the data.

| Palladium Source | Ligand | Copper Co-catalyst | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Standard, widely used system. | libretexts.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | None (Copper-free) | Effective for aryl bromides at room temperature. | libretexts.org |

| Pd(OAc)₂ | XPhos | None (Copper-free) | High activity for challenging substrates like aryl chlorides. | rsc.org |

| PdCl₂(NHC) | N-Heterocyclic Carbene | CuI or None | Versatile, can be used in both copper-catalyzed and copper-free systems. | libretexts.org |

Deprotection Strategies for Silylated Ethynylbenzaldehyde Derivatives

The use of silyl protecting groups for terminal alkynes is a common strategy in organic synthesis to prevent unwanted side reactions. researchgate.net Following the desired synthetic transformations, the silyl group must be removed to yield the terminal alkyne. The choice of deprotection method depends on the specific silyl group and the presence of other functional groups in the molecule.

Mild Conditions for Triisopropylsilylarylacetylene Deprotection

The triisopropylsilyl (TIPS) group is a bulky protecting group that is more stable than the trimethylsilyl (TMS) group and is often used when greater stability is required. thieme-connect.comjmcs.org.mx However, its removal can be more challenging.

Several mild methods have been developed for the deprotection of TIPS-protected arylacetylenes. One effective method involves the use of silver fluoride (AgF) in methanol. researchgate.netscielo.org.mx This protocol has been shown to be efficient and chemoselective, tolerating various functional groups. thieme-connect.comresearchgate.net The reaction proceeds through the formation of a silver acetylide intermediate, which is then hydrolyzed to the terminal alkyne. thieme-connect.com

Another approach involves the use of tetrabutylammonium fluoride (TBAF). thieme-connect.comjmcs.org.mx However, this reagent can be basic, which may not be suitable for base-sensitive substrates. thieme-connect.com Careful control of the reaction conditions, such as slow addition of the reagent, may be necessary. jmcs.org.mx

Table 3: Deprotection of a TIPS-Protected Arylacetylene This table is interactive. Users can sort and filter the data.

| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-((Triisopropylsilyl)ethynyl)benzaldehyde | AgF (1.5 equiv) | Methanol | Room Temperature | 81 | scielo.org.mx |

| 3-((Triisopropylsilyl)ethynyl)benzaldehyde | AgNO₃ / KF | Not Specified | Room Temperature | 52 | researchgate.netscielo.org.mx |

Hydrodesilylation using Catalytic Amounts of KOH

A common and effective strategy for the synthesis of terminal alkynes, such as this compound, involves the deprotection of a silyl-protected precursor. harvard.edu This two-step approach typically begins with the introduction of a protected ethynyl group, followed by its deprotection to reveal the terminal alkyne.

The initial step involves a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling, between an aryl halide (e.g., 3-bromobenzaldehyde) and a silyl-protected acetylene (B1199291), such as (trimethylsilyl)acetylene (TMSA). harvard.edu This reaction is carried out in the presence of a palladium(0) catalyst and a copper(I) co-catalyst in an amine solvent. The product of this reaction is a (trimethylsilyl)ethynyl-substituted aromatic compound. harvard.edu

The crucial final step is the hydrodesilylation, where the trimethylsilyl (TMS) protecting group is removed. This is efficiently accomplished through hydrolysis using a mild base, such as catalytic amounts of potassium hydroxide (B78521) (KOH) in methanol. harvard.edu This process regenerates the terminal alkyne, yielding the desired ethynylbenzaldehyde. This general methodology has been successfully applied to prepare various polyethynyl aromatic compounds. harvard.edu

Table 1: General Synthesis Steps for Ethynyl-Aromatics via Hydrodesilylation

| Step | Description | Reactants | Reagents | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | Haloaromatic Compound, (Trimethylsilyl)acetylene | Palladium(0) catalyst, Copper(I) catalyst, Amine solvent | (Trimethylsilyl)ethynyl-substituted Aromatic |

Advanced Synthetic Strategies for Related Ethynylbenzaldehydes

Synthesis of 2-Ethynylbenzaldehyde (B1209956) Derivatives

2-Ethynylbenzaldehyde serves as a valuable building block for the synthesis of more complex molecular architectures. sigmaaldrich.com Through Sonogashira coupling reactions, the terminal alkyne of 2-ethynylbenzaldehyde can be coupled with various aryl halides to produce a range of substituted 2-alkynylbenzaldehydes. sigmaaldrich.com

This method allows for the introduction of diverse functionalities onto the benzaldehyde scaffold. Examples of derivatives synthesized via this route include those containing additional phenyl, bromophenyl, bromo-fluorophenyl, and bromo-methylphenyl groups. sigmaaldrich.com

Table 2: Examples of 2-Ethynylbenzaldehyde Derivatives via Sonogashira Coupling. sigmaaldrich.com

| Reactant 1 | Reactant 2 (Aryl Halide) | Product |

|---|---|---|

| 2-Ethynylbenzaldehyde | 1-Bromo-2-iodobenzene | 2-[(2-Bromophenyl)ethynyl]benzaldehyde |

| 2-Ethynylbenzaldehyde | 2-Bromo-5-fluoro-1-iodobenzene | 2-[(2-Bromo-5-fluorophenyl)ethynyl]benzaldehyde |

| 2-Ethynylbenzaldehyde | 2-Bromo-5-methyl-1-iodobenzene | 2-[(2-Bromo-5-methylphenyl)ethynyl]benzaldehyde |

| 2-Ethynylbenzaldehyde | Iodobenzene | 2-(Phenylethynyl)benzaldehyde |

Synthesis of 4-Ethynylbenzaldehyde (B1303622) Derivatives

The synthesis of 4-ethynylbenzaldehyde and its derivatives follows a similar logic based on the Sonogashira coupling and deprotection sequence. wikipedia.org The parent compound, 4-ethynylbenzaldehyde, can be prepared by coupling 4-bromobenzaldehyde (B125591) with trimethylsilylacetylene. wikipedia.org This reaction yields the intermediate, 4-((trimethylsilyl)ethynyl)benzaldehyde. Subsequent removal of the trimethylsilyl protecting group with a base affords 4-ethynylbenzaldehyde. wikipedia.org

Once synthesized, 4-ethynylbenzaldehyde can undergo further reactions. For instance, its ethynyl functionality can participate in another Sonogashira coupling with a molecule of 4-bromobenzaldehyde. wikipedia.org This particular reaction results in the formation of a symmetrical dialdehyde, 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, demonstrating the utility of the ethynyl group as a linker for constructing larger molecules. wikipedia.org

Table 3: Synthesis of 4-Ethynylbenzaldehyde and a Symmetrical Derivative. wikipedia.org

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 4-Bromobenzaldehyde, Trimethylsilylacetylene | Sonogashira Coupling | 4-((Trimethylsilyl)ethynyl)benzaldehyde |

| 2 | 4-((Trimethylsilyl)ethynyl)benzaldehyde | Base | 4-Ethynylbenzaldehyde |

Reactivity and Chemical Transformations of 3 Ethynylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 3-ethynylbenzaldehyde is a primary site for nucleophilic addition and condensation reactions, characteristic of aromatic aldehydes.

Condensation reactions involving the aldehyde group are fundamental to the synthesis of a variety of larger molecules and are widely employed to introduce new functional groups and extend the molecular framework.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are important intermediates in organic synthesis and are also studied for their potential biological activities and applications in materials science. nih.govinternationaljournalcorner.com

The general reaction proceeds by mixing the aldehyde and the amine, often in a solvent like ethanol (B145695), and may be catalyzed by a few drops of acid. edu.krdnih.gov The reaction between this compound and various aniline (B41778) derivatives can be expected to proceed under similar conditions to yield the corresponding N-(3-ethynylbenzylidene)anilines.

Table 1: Examples of Schiff Base Formation with this compound This table is illustrative of expected products based on general Schiff base synthesis protocols.

| Amine Reactant | Product Name |

| Aniline | N-(3-ethynylbenzylidene)aniline |

| 4-Methylaniline | N-(3-ethynylbenzylidene)-4-methylaniline |

| 4-Methoxyaniline | N-(3-ethynylbenzylidene)-4-methoxyaniline |

| 4-Chloroaniline | 4-Chloro-N-(3-ethynylbenzylidene)aniline |

Similar to Schiff base formation, this compound can react with hydrazine (B178648) or its derivatives to form hydrazones. quora.com This reaction is a condensation process where the aldehyde reacts with the terminal nitrogen of the hydrazine, eliminating a molecule of water to form a C=N-N bond. uobasrah.edu.iqnih.gov Hydrazones are stable compounds that serve as important intermediates in various synthetic transformations, including the Wolff-Kishner reduction and the synthesis of heterocyclic compounds. nih.gov

The synthesis is typically carried out by reacting the aldehyde with a hydrazine derivative in a suitable solvent such as ethanol or methanol, often with acid catalysis. uobasrah.edu.iq

Table 2: Examples of Hydrazone Formation with this compound This table presents expected products based on general hydrazone synthesis.

| Hydrazine Reactant | Product Name |

| Hydrazine | This compound hydrazone |

| Phenylhydrazine | This compound phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone |

| Semicarbazide | This compound semicarbazone |

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.orgthermofisher.com this compound can serve as the aldehyde component in this reaction.

When reacted with active methylene compounds like malononitrile (B47326) or diethyl malonate in the presence of a catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate, this compound is expected to yield α,β-unsaturated products. nih.govbhu.ac.inias.ac.in These products are valuable intermediates for the synthesis of pharmaceuticals, functional polymers, and other fine chemicals. nih.gov The reaction with malononitrile would produce 2-(3-ethynylbenzylidene)malononitrile, while the reaction with diethyl malonate would yield diethyl 2-(3-ethynylbenzylidene)malonate. researchgate.netamazonaws.com

Table 3: Knoevenagel Condensation Products of this compound This table outlines the expected products from the Knoevenagel condensation.

| Active Methylene Compound | Catalyst | Product Name |

| Malononitrile | Ammonium Acetate/Piperidine | 2-(3-Ethynylbenzylidene)malononitrile |

| Diethyl malonate | Piperidine/Pyridine (B92270) | Diethyl 2-(3-ethynylbenzylidene)malonate |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-ethynylphenyl)acrylate |

| Barbituric acid | Piperidine | 5-(3-Ethynylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (3-ethynylphenyl)methanol (B3209660). This reduction can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity for aldehydes over other functional groups like alkynes.

The resulting (3-ethynylphenyl)methanol can then be used as a monomer in polymer synthesis. For instance, it can undergo polymerization through its alcohol functionality. While direct oxidation of the alcohol back to an aldehyde or to a carboxylic acid is a common transformation, for polymer synthesis, other pathways are often explored. One conceptual pathway involves the conversion of the alcohol to a more reactive species suitable for polymerization. For example, the alcohol could be converted into a halide or a tosylate, which can then undergo polymerization reactions. Another possibility is the use of the alcohol in condensation polymerizations with diacids or diacyl chlorides to form polyesters, though this would require a co-monomer. The ethynyl (B1212043) group can also be subsequently polymerized in a separate step.

Condensation Reactions

Reactions Involving the Ethynyl Group

The terminal alkyne functionality of this compound is a key feature that allows for a different set of chemical transformations, most notably cycloaddition and cross-coupling reactions. These reactions are central to modern synthetic chemistry for the construction of complex molecular architectures.

One of the most prominent reactions of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org In this reaction, the ethynyl group of this compound can react with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring with high efficiency and selectivity. chemie-brunschwig.chchemie-brunschwig.ch This reaction is highly valued for its reliability, broad substrate scope, and tolerance of various functional groups, making it suitable for applications in drug discovery, materials science, and bioconjugation. nih.gov

Another significant reaction is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound can act as the alkyne component, coupling with various aryl or vinyl halides to produce disubstituted alkynes. This method is extensively used in the synthesis of conjugated organic materials, natural products, and pharmaceuticals. scielo.org.mx

The ethynyl group can also participate in [3+2] cycloaddition reactions with 1,3-dipoles other than azides, such as nitrones and nitrile oxides, to generate five-membered heterocyclic rings. uchicago.edunih.govyoutube.com These reactions provide a powerful tool for the synthesis of a diverse range of heterocyclic compounds.

Table 4: Common Reactions of the Ethynyl Group in this compound

| Reaction Type | Co-reactant | Catalyst/Conditions | Product Type |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Benzyl (B1604629) azide | Cu(I) salt (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Iodobenzene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Disubstituted alkyne (diarylacetylene) |

| [3+2] Cycloaddition | Nitrone | Heat or catalyst | Isoxazolidine |

| [3+2] Cycloaddition | Nitrile oxide | Heat or catalyst | Isoxazole |

Click Chemistry Applications

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition is a powerful reaction that unites an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. Unlike the thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant proceeds under mild conditions and is highly regioselective, exclusively producing the 1,4-disubstituted triazole product.

The reaction is initiated by the in situ formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide in a stepwise manner, culminating in the formation of the stable triazole ring. The process is highly efficient and tolerates a wide variety of functional groups on the azide partner, making it a robust tool for chemical synthesis.

A typical reaction involves treating this compound and an organic azide (e.g., benzyl azide) with a copper(I) source. Often, the catalytically active Cu(I) species is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.

Table 1: Example of Copper-Catalyzed Cycloaddition with this compound

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield |

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | H₂O / t-BuOH | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)benzaldehyde | High |

The CuAAC reaction serves as an efficient ligation method to create larger, more complex molecules where the resulting 1,2,3-triazole ring acts as a stable and rigid linker. When this compound is used in this reaction, it installs a benzaldehyde (B42025) moiety onto the resulting structure. This aldehyde group can then be used for further chemical modifications, such as condensation reactions or conversion to other functional groups.

This strategy is widely employed in materials science and medicinal chemistry. For instance, this compound can be used as a monomer or a branching unit in the synthesis of polymers, dendrimers, and other macromolecules. The reaction of a diazide with two equivalents of this compound, or the polymerization of a monomer containing both an azide and a this compound-derived alkyne, can lead to the formation of polytriazoles. These polymers often possess unique properties due to the high density of stable, polar triazole rings in their backbone. The pendant aldehyde groups can be used to cross-link the polymer chains or to attach other molecules, such as fluorescent dyes or bioactive compounds.

Transition Metal-Catalyzed Cyclization Reactions

While the ethynyl and aldehyde groups of this compound are highly reactive in their own right, their meta relationship on the aromatic ring prevents their direct participation in intramolecular cyclization reactions that are common for the ortho isomer.

Intramolecular annulation reactions involving the direct cyclization of the aldehyde and ethynyl groups are not a characteristic transformation for this compound. Such reactions require the functional groups to be in close proximity, typically in an ortho (1,2) relationship, to allow for the formation of a new fused ring. In the meta (1,3) arrangement of this compound, the distance between the two reactive centers is too great to facilitate direct ring closure.

The synthesis of isoquinoline (B145761) derivatives from ethynylbenzaldehydes is a well-established reaction for the ortho isomer, 2-ethynylbenzaldehyde (B1209956). Classical methods like the Pomeranz–Fritsch reaction or modern transition-metal-catalyzed cyclizations rely on the condensation of the ortho-aldehyde (or a derived imine) with the adjacent ethynyl group to form the pyridine ring of the isoquinoline core. nih.govorganic-chemistry.orgquimicaorganica.orgharvard.edu This pathway is geometrically precluded for this compound, as the aldehyde and ethynyl groups are not positioned to engage in the necessary intramolecular bond formation. Therefore, direct cyclization to an isoquinoline is not a feasible reaction pathway for this isomer.

Tandem reactions involving the condensation of an aldehyde with a diamine followed by cyclization onto an alkyne are powerful methods for building complex heterocyclic systems. Research has shown that 2-ethynylbenzaldehydes react with ortho-benzenediamines in the presence of a copper catalyst to form isoquinoline-fused benzimidazoles. The mechanism involves the initial formation of an imine between the aldehyde and one of the amino groups of the diamine, followed by an intramolecular attack of the second amino group on the neighboring copper-activated alkyne. This tandem process is critically dependent on the ortho arrangement of the aldehyde and ethynyl groups to facilitate the final intramolecular cyclization step. For this compound, this reaction is not observed due to the prohibitive distance between the imine intermediate and the alkyne.

Oxidative Annulation with Arylalkenes

Research into the oxidative annulation of ethynylbenzaldehydes has led to novel methods for synthesizing complex polycyclic aromatic compounds. While specific studies on this compound are not extensively detailed in current literature, a notable metal- and solvent-free oxidative [4 + 2]/[3 + 2] annulation has been reported for the related isomer, 2-ethynylbenzaldehyde, reacting with terminal arylalkenes. rsc.orgresearchgate.net This reaction provides a useful precedent for the potential reactivity of this class of compounds.

The process is mediated by di-tert-butyl peroxide (DTBP) and is initiated by the generation of an acyl radical from the oxidative cleavage of the aldehyde's C(sp²)–H bond. rsc.org This radical intermediate then engages with the arylalkene in a cascade of cyclization steps to assemble benzo[a]fluoren-5-one scaffolds. The reaction demonstrates high step-economy and excellent functional group tolerance. rsc.org

A variety of 2-alkynylbenzaldehydes and arylalkenes have been successfully employed in this transformation. The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing groups on the benzaldehyde and arylalkene components. rsc.org

Table 1: Examples of Oxidative Annulation of 2-(Phenylethynyl)benzaldehyde with Various Arylalkenes This table is based on data for the 2-isomer to illustrate the general reactivity.

| Arylalkene Substrate | Product | Yield (%) |

| α-Methylstyrene | 7-Methyl-12-phenylbenzo[a]fluoren-5-one | 72% |

| α-Propylstyrene | 7-Propyl-12-phenylbenzo[a]fluoren-5-one | 60% |

| 1,1-Diphenylethylene | 7,12-Diphenylbenzo[a]fluoren-5-one | 63% |

| 1-Methoxy-3-(prop-1-en-2-yl)benzene | Mixture of regioisomers | 68% (total) |

| 2-(Prop-1-en-2-yl)thiophene | 12-Phenyl-7-(thiophen-2-yl)benzo[a]fluoren-5-one | 45% |

Data sourced from studies on 2-ethynylbenzaldehyde derivatives. rsc.org

Polymerization Reactions of Ethynylbenzaldehyde Type Monomers

The presence of the ethynyl group makes this compound a suitable monomer for polymerization, leading to polyacetylenes with reactive pendant aldehyde groups.

The chain coordination polymerization of ethynylbenzaldehyde monomers using Rh(I) catalysts has been successfully demonstrated. nih.gov This method yields poly(arylacetylene)s that feature a carbaldehyde group on each monomer unit. nih.gov

A surprising and significant finding is that the carbaldehyde group does not inhibit the Rh(I)-catalyzed polymerization. nih.gov This is in stark contrast to unsubstituted benzaldehyde, which acts as a strong inhibitor for the polymerization of arylacetylenes. It is proposed that the presence of the unsaturated ethynyl group in the monomer negates the inhibitory effect of the carbaldehyde moiety. nih.gov Various Rh(I) catalysts are effective for this polymerization.

The polyacetylenes synthesized from ethynylbenzaldehyde monomers are highly valuable due to the reactive nature of their pendant carbaldehyde groups. These groups serve as handles for extensive post-polymerization modifications, allowing for the fine-tuning of the polymer's properties. nih.gov

A primary example of such modification is the reaction of the polymer with primary amines to form Schiff bases. This transformation is typically quantitative and can be used to introduce specific functionalities onto the polymer backbone. For instance, reacting the polymer with photoluminescent or chiral primary amines can imbue the resulting material with new optical or chiral properties. nih.gov This approach highlights the utility of poly(ethynylbenzaldehyde)s as versatile platforms for creating advanced functional materials. nih.gov

Dual Functionality Reactivity (Aldehyde and Ethynyl)

The true synthetic potential of this compound is realized in reactions that engage both the aldehyde and ethynyl functionalities. These transformations often lead to complex molecular architectures in a single step.

Cascade reactions involving both functional groups of an ethynylbenzaldehyde isomer have been developed to construct intricate heterocyclic systems. While literature specifically detailing this compound in such cascades is limited, studies on o-(2-acyl-1-ethynyl)benzaldehydes provide insight into this type of reactivity. In these systems, the ortho-disposed aldehyde and ethynyl groups readily participate in sequential reactions. nih.govacs.org

For example, a cascade cyclization occurs when o-(2-acyl-1-ethynyl)benzaldehydes react with amino acid derivatives. nih.gov The process can be directed to form different products based on the reaction conditions and the nature of the amino acid derivative.

With hippuric acid: The reaction proceeds through the formation of an oxazolone (B7731731) intermediate, which then reacts with the aldehyde. A subsequent series of acetate-induced cyclizations results in the formation of complex indeno[2,1-c]pyran-3-ones. acs.org

With free amino acids: The reaction pathway shifts to produce 1-oxazolonylisobenzofurans. This involves the initial formation of an oxazolone, a 1,2-addition to the aldehyde, and a final 5-exo-dig cyclization involving the alkyne. nih.govacs.org

These examples underscore the power of cascade reactions to build molecular complexity from ethynylbenzaldehyde-type structures by leveraging the combined reactivity of the aldehyde and alkyne groups.

Multi-component reactions (MCRs) offer an efficient means to synthesize complex molecules by combining three or more starting materials in a single operation. The dual functionality of ethynylbenzaldehydes makes them attractive substrates for such reactions. Research on 2-alkynylbenzaldehydes in the Kabachnik-Fields reaction, a type of MCR, illustrates this potential. nih.gov

In a three-component reaction, 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites can be combined to yield different products depending on the catalyst system employed. nih.gov

Using Propylphosphonic Anhydride (T3P®): The reaction selectively produces α-amino(2-alkynylphenyl)-methylphosphonates in high yields. This pathway represents a formal reaction between the aldehyde, amine, and phosphite. nih.gov

Using Copper Catalysts (e.g., CuSO₄·5H₂O): The reaction course changes, leading to the formation of cyclic 1,2-dihydroisoquinolin-1-ylphosphonates as the major product. nih.gov In this case, the alkyne moiety participates in an intramolecular cyclization following the initial condensation of the other three components.

The choice of catalyst is therefore crucial in directing the reaction outcome, either toward a linear α-aminophosphonate or a cyclized isoquinoline derivative, demonstrating the utility of the dual functional groups in 2-alkynylbenzaldehydes in complex MCRs. nih.gov

Table 2: Catalyst-Dependent Product Formation in the Three-Component Reaction of 2-((4-Methylphenyl)ethynyl)benzaldehyde, Aniline, and Dibutyl Phosphite This table is based on data for the 2-isomer to illustrate the general reactivity.

| Catalyst | Product Type | Major Product | Yield (%) |

| T3P® | α-Aminophosphonate | Dibutyl ((2-((4-methylphenyl)ethynyl)phenyl)(phenylamino)methyl)phosphonate | 92% |

| CuSO₄·5H₂O | Dihydroisoquinolinephosphonate | Dibutyl (2-phenyl-3-(p-tolyl)-1,2-dihydroisoquinolin-1-yl)phosphonate | 68% |

Data sourced from studies on 2-ethynylbenzaldehyde derivatives. nih.gov

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of reactions involving ethynylbenzaldehydes. By calculating the energies of reactants, transition states, intermediates, and products, researchers can predict the feasibility of a proposed reaction pathway and understand the energetic barriers that must be overcome. researchgate.netarxiv.org

Commonly employed DFT methods for such investigations include hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) or functionals from the M06 suite, paired with basis sets such as 6-31G(d,p) or the more extensive def2-TZVP. uni-muenchen.dearxiv.orgmdpi.com These calculations can elucidate complex multi-step reactions, such as gold-catalyzed cycloadditions. For instance, in the benzannulation between ortho-alkynylbenzaldehydes and alkynes, DFT studies support a mechanism involving an initial nucleophilic attack of the carbonyl group onto the gold-activated alkyne. beilstein-journals.org This leads to a carbonyl ylide intermediate, which then undergoes a cycloaddition.

The energetics of these pathways are critical. DFT calculations can quantify the activation free energies (ΔG‡) for each step. For example, in a proposed stepwise [8+2] cycloaddition reaction, the activation free energy for the rate-determining step, the initial C-C bond formation to yield a zwitterionic intermediate, was calculated to be 21.7 kcal/mol. pku.edu.cn In another study comparing reaction pathways, DFT computations revealed that a cationic pathway was energetically more favorable than alternatives. While the transition-state energies for reactions at two different sites (alkyne vs. alkene) were very similar (14.4 kcal/mol and 14.3 kcal/mol, respectively), the thermodynamic stability of the final products ultimately dictated the observed outcome. researchgate.net

These computational findings are crucial for rationalizing experimental observations and for designing new synthetic strategies with improved efficiency.

| Reaction / Process | Computational Method | Calculated Parameter | Energy Value (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| Stepwise [8+2] Cycloaddition | Not Specified | Activation Free Energy (ΔG‡) | 21.7 | The rate-determining step is the formation of a zwitterionic intermediate. pku.edu.cn |

| Csp3-Csp Cross-Coupling (TS) | SMD/B3LYP-D3/def2-TZVP | Transition-State Energy | 14.4 | Represents the energy barrier for the reaction at the alkyne site. researchgate.net |

| Csp3-Csp2 Cross-Coupling (TS) | SMD/B3LYP-D3/def2-TZVP | Transition-State Energy | 14.3 | Represents the energy barrier for the reaction at the alkene site, showing a similar barrier to the alkyne reaction. researchgate.net |

| Csp3-Csp Cross-Coupled Product | SMD/B3LYP-D3/def2-TZVP | Relative Thermodynamic Stability | -1.4 | The product from the alkyne reaction is thermodynamically more stable, explaining the observed selectivity. researchgate.net |

Mechanistic Elucidation of Catalytic Processes

3-Ethynylbenzaldehyde is a versatile substrate for various catalytic transformations, particularly those mediated by transition metals like gold and palladium. Mechanistic studies are vital for understanding the role of the catalyst and for optimizing reaction conditions.

Gold-Catalyzed Reactions: Homogeneous gold catalysis has emerged as a powerful tool for activating the alkyne moiety of molecules like this compound. awuahlab.com Cationic gold(I) complexes are potent π-acids that activate the C-C triple bond, making it susceptible to nucleophilic attack. nih.gov In reactions of ortho-alkynylbenzaldehydes, a common mechanistic motif involves the intramolecular attack of the aldehyde's carbonyl oxygen onto the gold-activated alkyne. beilstein-journals.org This cyclization generates a key reactive intermediate, often a gold-containing zwitterionic species or a metal-bound isobenzopyrylium intermediate. beilstein-journals.orgacs.org This intermediate can then engage in various cycloaddition reactions. beilstein-journals.org Subsequent steps, such as elimination or further reaction, regenerate the gold catalyst to complete the catalytic cycle. beilstein-journals.org Some studies have also pointed to the generation of an α-oxo gold carbene intermediate, which can undergo further transformations like researchgate.netuni-muenchen.de-acyloxy migration. nih.gov

Palladium-Catalyzed Reactions (Sonogashira Coupling): The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl halide, is a cornerstone of synthetic chemistry for forming C(sp)-C(sp²) bonds. beilstein-journals.orgnih.gov While this compound itself acts as the alkyne component, its synthesis often involves a Sonogashira coupling of 3-iodobenzaldehyde (B1295965) with an acetylene (B1199291) source. The catalytic cycle is well-established and involves two interconnected cycles for palladium and a copper co-catalyst. The palladium cycle includes oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Investigation of Regioselectivity and Diastereoselectivity

Many reactions involving this compound can potentially yield multiple isomers. Computational studies are frequently employed to predict and explain the regioselectivity (where bonds form) and diastereoselectivity (the 3D arrangement of atoms) of these transformations.

Regioselectivity: In cycloaddition reactions, the orientation of the reacting partners determines the final product structure. For example, in a formal [4+2] benzannulation between an ortho-alkynylbenzaldehyde and an external alkyne, the mechanism is proposed to proceed through a carbonyl ylide intermediate that undergoes a regioselective cycloaddition. beilstein-journals.org DFT calculations can compare the activation energies for the different possible pathways leading to various regioisomers. A theoretical study on the intramolecular hetero-Diels-Alder (IMHDA) and 1,3-dipolar cycloaddition (IMDCA) of 2-(vinyloxy)benzaldehyde derivatives showed that analysis of the potential energy surface could correctly predict the experimentally observed product. scispace.com For the IMHDA reaction, the bridged product was favored, whereas, for the IMDCA, the fused product was predicted and observed. scispace.com Such analyses often involve examining frontier molecular orbitals (HOMO-LUMO) and charge distributions to understand the electronic factors governing the regiochemical outcome. mdpi.comnih.gov

Diastereoselectivity: When new stereocenters are formed during a reaction, multiple diastereomers can result. The diastereoselectivity is determined by the relative energies of the corresponding transition states. In a gold-triggered formal [4+3] cycloaddition, a highly diastereoselective outcome was reported. beilstein-journals.org Computational modeling can rationalize this by locating the transition state structures for both the exo and endo approaches and calculating their respective energy barriers. The pathway with the lower energy barrier will be the favored one, leading to the predominant formation of one diastereomer. These calculations have proven to be a reliable tool for predicting the stereochemical course of complex cycloaddition reactions. nih.gov

Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Ethynylbenzaldehyde in solution. wiley.comethz.chhyphadiscovery.combbhegdecollege.com By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. hmdb.canetlify.applibretexts.org The aldehydic proton typically appears as a singlet in the downfield region, around 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns in the range of 7.0-8.5 ppm. The ethynyl (B1212043) proton, attached to the sp-hybridized carbon, usually resonates as a singlet around 3.0-3.5 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. hmdb.cahmdb.carice.edu The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 190 and 200 ppm. The sp-hybridized carbons of the alkyne group appear in the range of 75-95 ppm. The aromatic carbons show a series of signals between 120 and 140 ppm, with the carbon atom attached to the aldehyde group (ipso-carbon) appearing at a distinct chemical shift.

A representative, albeit generalized, dataset for the NMR characterization of this compound is presented in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehydic H | ~9.9 - 10.1 | - |

| Aromatic H | ~7.5 - 8.2 | - |

| Ethynyl H | ~3.1 - 3.4 | - |

| Aldehydic C | - | ~191 - 193 |

| Aromatic C | - | ~128 - 138 |

| Ethynyl C | - | ~80 - 83 |

| Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. rsc.org With a molecular formula of C₉H₆O, the expected monoisotopic mass is approximately 130.04 g/mol . sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com

Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions of the molecule, which are then analyzed by the mass spectrometer. researchgate.netnih.govmdpi.com The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. pressbooks.publibretexts.org The IR spectrum reveals the vibrational frequencies of the different bonds within the molecule, providing a unique "fingerprint." docbrown.info

Key characteristic absorption bands for this compound include:

Aldehyde C-H stretch: Two weak bands are typically observed in the region of 2830-2695 cm⁻¹. libretexts.org

Carbonyl (C=O) stretch: A strong, sharp absorption band appears around 1700 cm⁻¹, characteristic of an aromatic aldehyde. docbrown.infolibretexts.orglibretexts.org

Alkyne (C≡C) stretch: A weak to medium, sharp band is present in the range of 2100-2260 cm⁻¹, indicating the carbon-carbon triple bond. pressbooks.publibretexts.org

Terminal Alkyne (≡C-H) stretch: A sharp, and typically strong, band is observed around 3300 cm⁻¹. pressbooks.pub

Aromatic C-H stretch: These absorptions occur above 3000 cm⁻¹. docbrown.info

Aromatic C=C stretch: These appear as several bands of varying intensity in the 1600-1450 cm⁻¹ region. docbrown.info

C-O single bond stretch: This can be observed in the fingerprint region, often between 1050 and 1150 cm⁻¹. libretexts.org

The following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | 2830-2695 | Weak |

| Carbonyl | C=O Stretch | ~1700 | Strong |

| Alkyne | C≡C Stretch | 2100-2260 | Weak to Medium |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic | C-H Stretch | >3000 | Variable |

| Aromatic | C=C Stretch | 1600-1450 | Variable |

UV-Vis and Fluorescence Spectroscopy for Optical Properties

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, reveals absorption bands corresponding to electronic transitions within the molecule. The presence of the conjugated system, encompassing the benzene ring, the aldehyde group, and the ethynyl group, gives rise to characteristic π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transition of the carbonyl group is weaker and appears at a longer wavelength.

Fluorescence Spectroscopy: While not all aromatic aldehydes are strongly fluorescent, the extended conjugation in this compound may lead to observable fluorescence. A fluorescence spectrum would provide information about the emission properties of the molecule after electronic excitation. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can be determined from the UV-Vis and fluorescence spectra.

Q & A

Q. What methodologies quantify the impact of solvent polarity on the reaction kinetics of this compound?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde consumption rates in solvents of varying polarity (e.g., water, DMSO, hexane).

- Modeling : Apply the Eyring equation to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants.

- Validation : Cross-check results with computational solvation models (e.g., COSMO-RS) .

Tables for Advanced Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.